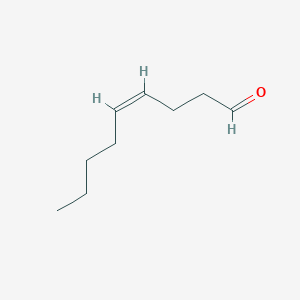

(Z)-4-Nonenal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-Nonenal is an unsaturated aldehyde with the chemical formula C9H16O. It is a volatile organic compound known for its distinctive odor, often described as fatty, green, or cucumber-like. This compound is naturally found in various plants and is a significant component of the aroma profile of aged beer and certain fish oils. It is also associated with the characteristic smell of human body odor, particularly in the elderly.

Synthetic Routes and Reaction Conditions:

Wittig Reaction: One of the primary methods for synthesizing this compound is the Wittig reaction. This involves the reaction of a phosphonium ylide with an aldehyde to form the desired alkene.

Partial Hydrogenation of Alkynes: Another method involves the partial hydrogenation of 4-nonynal using Lindlar’s catalyst.

Industrial Production Methods:

- Industrial production of this compound often involves the large-scale application of the Wittig reaction due to its high yield and selectivity. The process is optimized to ensure the purity and consistency of the product, which is crucial for its applications in flavor and fragrance industries.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to (Z)-4-nonenol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Addition Reactions: this compound can participate in addition reactions with nucleophiles, such as the addition of water to form hydrates or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Addition: Acidic or basic conditions to facilitate nucleophilic addition.

Major Products Formed:

Oxidation: Nonanoic acid.

Reduction: (Z)-4-Nonenol.

Addition: Hydrates or alcohols depending on the nucleophile used.

Chemistry:

- This compound is used as a reagent in organic synthesis, particularly in the study of stereoselective reactions and the synthesis of complex molecules.

Biology:

- In biological research, this compound is studied for its role in lipid peroxidation and its impact on cellular processes. It is a marker for oxidative stress and is used to study the effects of aging and disease on cellular function.

Medicine:

- The compound is investigated for its potential role in age-related diseases and conditions. Its presence in body odor is studied in the context of diagnosing certain medical conditions.

Industry:

- This compound is widely used in the flavor and fragrance industry due to its distinctive odor. It is a key component in the formulation of perfumes, colognes, and flavoring agents.

Molecular Targets and Pathways:

- This compound exerts its effects primarily through its reactivity with nucleophilic sites in biological molecules. It can form adducts with proteins, lipids, and DNA, leading to alterations in their structure and function. This reactivity is a result of the electrophilic nature of the aldehyde group, which readily reacts with nucleophiles such as thiols and amines.

Pathways Involved:

- The compound is involved in the pathways of lipid peroxidation, where it is formed as a byproduct of the oxidative degradation of polyunsaturated fatty acids. It can further propagate oxidative stress by reacting with cellular components, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

(E)-4-Nonenal: The trans isomer of (Z)-4-Nonenal, which has different physical and chemical properties due to the different spatial arrangement of the substituents around the double bond.

Hexanal: Another aldehyde with a shorter carbon chain, commonly found in plant volatiles and used in flavor and fragrance industries.

Nonanal: A saturated aldehyde with a similar carbon chain length but lacking the double bond, resulting in different reactivity and odor profile.

Uniqueness:

- This compound is unique due to its (Z)-configuration, which imparts specific stereochemical properties and reactivity. Its distinctive odor and role in biological processes such as lipid peroxidation and aging make it a compound of significant interest in various fields of research and industry.

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(Z)-non-4-enal |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-6,9H,2-4,7-8H2,1H3/b6-5- |

InChI Key |

QPULDJYQYDGZEI-WAYWQWQTSA-N |

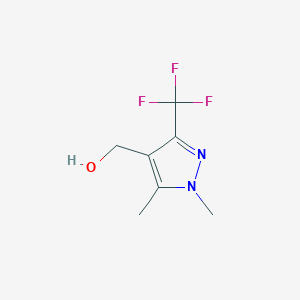

Isomeric SMILES |

CCCC/C=C\CCC=O |

Canonical SMILES |

CCCCC=CCCC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11745556.png)

![(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate](/img/structure/B11745568.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745589.png)

![2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11745609.png)

amine](/img/structure/B11745636.png)

![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11745652.png)